Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-
Overview
Description
Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, commonly known as BPEA, is a derivative of acridine. Acridines are organic compounds consisting of a linear tricyclic structure with nitrogen-containing aromatic rings. BPEA is characterized by the presence of two piperidine groups attached to the acridine ring through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: BPEA can be synthesized through the reaction of acridine with 2-(1-piperidinyl)ethyl chloride in the presence of a base. The resulting product is then treated with sodium ethoxide to form BPEA. The synthesis involves the following steps:
Reaction of Acridine with 2-(1-piperidinyl)ethyl chloride: This step involves the nucleophilic substitution reaction where the chloride group is replaced by the acridine moiety.
Treatment with Sodium Ethoxide: This step ensures the formation of the final product, BPEA, by facilitating the removal of any remaining chloride ions.
Industrial Production Methods: The industrial production of BPEA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: BPEA undergoes various chemical reactions, including:
Oxidation: BPEA can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert BPEA to its reduced forms.
Substitution: BPEA can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of BPEA.
Reduction: Reduced forms of BPEA.
Substitution: Substituted derivatives of BPEA with different functional groups.
Scientific Research Applications
BPEA has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
BPEA exerts its effects through various mechanisms, including:
DNA Intercalation: BPEA can intercalate into DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases.
Activation of Natural Killer Cells: BPEA has been shown to enhance the cytotoxic activity of natural killer cells by stimulating macrophages to release interferon-alpha (IFN-alpha), which subsequently activates natural killer cells.
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Proflavine: Another acridine derivative with antiseptic properties.
Uniqueness of BPEA:
Properties
IUPAC Name |
3,6-bis(2-piperidin-1-ylethoxy)acridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30/h7-10,19-21H,1-6,11-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPASNYRBWHSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231194 | |
Record name | Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-32-4 | |
Record name | CL-246738 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-246738 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP2POU1MKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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